4-(Ethylthio)benzaldehyde
Overview
Description
4-(Ethylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of an ethylthio group (-SC2H5) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-(methylthio)benzaldehyde derivatives, have shown antibacterial, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with various targets, including bacterial cells and human peripheral lymphocytes .
Mode of Action
The related compound 4-(methylthio)benzaldehyde has been shown to exhibit antibacterial and antioxidant activities . This suggests that 4-(Ethylthio)benzaldehyde might interact with its targets in a way that disrupts bacterial growth or neutralizes harmful free radicals.
Biochemical Pathways
For instance, 4-(methylthio)benzaldehyde is an intermediate for the synthesis of pyrrole derivatives showing anti-inflammatory activity .
Pharmacokinetics
It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown antibacterial, antioxidant, and cytotoxic effects . This suggests that this compound might have similar effects, potentially inhibiting bacterial growth, neutralizing harmful free radicals, or inducing cytotoxicity in certain cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with ethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 200°C) for 16 hours. The product is then purified using column chromatography .
Another method involves the reaction of 4-bromobenzaldehyde with ethanethiol in the presence of a base like potassium carbonate. This reaction also yields this compound along with by-products such as potassium bromide and water.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions
Major Products Formed
Oxidation: 4-(Ethylthio)benzoic acid.
Reduction: 4-(Ethylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-(Ethylthio)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group (-SCH3) instead of an ethylthio group.
4-(Bromothio)benzaldehyde: Contains a bromothio group (-SBr) instead of an ethylthio group.
4-(Methoxythio)benzaldehyde: Contains a methoxythio group (-SOCH3) instead of an ethylthio group .
Uniqueness
4-(Ethylthio)benzaldehyde is unique due to the presence of the ethylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-ethylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKZLUVZOFDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426515 | |
Record name | 4-(Ethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-94-9 | |
Record name | 4-(Ethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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